molecular formula C18H24N2OS B5235480 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide

2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide

Cat. No. B5235480
M. Wt: 316.5 g/mol
InChI Key: HBJPPOOBYKDHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide, also known as DMQD, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative of quinoline, which is a class of compounds that has been found to exhibit a range of biological activities. DMQD has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide involves the modulation of voltage-gated potassium channels and the inhibition of acetylcholinesterase. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide binds to the potassium channel and stabilizes its closed state, reducing the flow of potassium ions and increasing neuronal excitability. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide also binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and increasing its availability in the synaptic cleft.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide have been studied in vitro and in vivo. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been found to increase the firing rate of neurons in the hippocampus, a brain region important for learning and memory. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has also been found to enhance the release of acetylcholine in the hippocampus and cortex, which may improve cognitive function. In addition, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has several advantages for lab experiments, including its high potency and selectivity for potassium channels and acetylcholinesterase. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide is also stable and can be easily synthesized in large quantities. However, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide. One area of research is the development of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide analogs with improved potency and selectivity for potassium channels and acetylcholinesterase. Another area of research is the investigation of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide's potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the study of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide's antioxidant and anti-inflammatory effects may have implications for the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide is a promising compound for scientific research, particularly in the field of neuroscience. Its ability to modulate potassium channels and inhibit acetylcholinesterase suggests that it may have potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide.

Synthesis Methods

2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide can be synthesized using several methods, including the reaction of 4,8-dimethyl-2-quinolinethiol with N,N-diethylpropanamide in the presence of a catalyst. Another method involves the reaction of 4,8-dimethyl-2-quinolinethiol with N,N-diethylpropanamide in the presence of a base and a solvent. The synthesis of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been found to modulate the activity of voltage-gated potassium channels, which are important for regulating neuronal excitability. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These effects suggest that 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-6-20(7-2)18(21)14(5)22-16-11-13(4)15-10-8-9-12(3)17(15)19-16/h8-11,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPPOOBYKDHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)SC1=NC2=C(C=CC=C2C(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide

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